Product packaging for 2-Methoxyanthraquinone(Cat. No.:CAS No. 3274-20-2)

2-Methoxyanthraquinone

Cat. No.: B1615806
CAS No.: 3274-20-2
M. Wt: 238.24 g/mol
InChI Key: APLQXUAECQNQFE-UHFFFAOYSA-N
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Description

Contextualization within the Broader Anthraquinone (B42736) Class and its Chemical Significance

Anthraquinones are a large class of aromatic organic compounds based on the anthracene (B1667546) skeleton with two ketone groups. rroij.com Their rigid, planar tricyclic structure is a key feature. colab.ws Many naturally occurring anthraquinones, often found in plants, fungi, and lichens, possess hydroxyl, methyl, or methoxy (B1213986) substituents. nih.gov These compounds are historically known for their use as dyes and pigments. rroij.comikm.org.my

2-Methoxyanthraquinone (C15H10O3) is a specific derivative where a methoxy group (-OCH3) is attached to the second carbon of the anthraquinone core. nih.gov This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable subject of study. It has been isolated from various natural sources, including the stem bark of Morinda lucida and the roots of Morinda citrifolia. ikm.org.mymedchemexpress.com Its presence in medicinal plants has also spurred investigations into its potential biological activities. oatext.com

Foundational Principles Governing Anthraquinone Reactivity and Electronic Structure

The reactivity of the anthraquinone core is largely dictated by the two electron-withdrawing carbonyl groups. colab.ws These groups decrease the electron density of the aromatic rings, making them less susceptible to typical electrophilic aromatic substitution reactions that are common for many arenes. colab.ws Conversely, this electron deficiency can facilitate nucleophilic substitution reactions under certain conditions. colab.ws

The electronic structure of anthraquinones is characterized by a system of delocalized π-electrons across the fused rings. The planarity of the molecule is a crucial factor in its electronic behavior. colab.ws The addition of substituents, such as the methoxy group in this compound, can significantly alter the electron distribution within the molecule. Electron-donating groups like methoxy can increase the electron density of the aromatic system, thereby influencing its reactivity and photophysical properties. nih.gov Computational methods like Density Functional Theory (DFT) are often employed to model and understand the electronic structure and reactivity of anthraquinone derivatives. rroij.comresearchgate.net

Scope and Significance of Advanced Research Focused on this compound Systems

Contemporary research on this compound and its derivatives is multifaceted, spanning several key areas:

Synthesis and Functionalization: Researchers are exploring various synthetic routes to produce this compound and its analogues. researchgate.netscispace.com This includes methods for introducing other functional groups to the anthraquinone scaffold to create novel compounds with tailored properties. colab.ws

Photophysical Properties: The unique electronic structure of this compound makes it a candidate for studies in photochemistry. Research has been conducted on its fluorescence and excitation spectra to understand its potential applications, for instance, in the development of new dyes or photosensitizers. scispace.com

Biological Activity: The natural occurrence of this compound has prompted investigations into its biological effects. Studies have explored its potential as an antibacterial, anti-inflammatory, and antioxidant agent. ontosight.aiontosight.ai Its structural similarity to known anticancer agents has also led to research into its potential in this area. ontosight.ai

Materials Science: The rigid and planar nature of the anthraquinone core, combined with the functionalization possibilities offered by the methoxy group, makes these compounds interesting building blocks for new materials. For example, their solubility in supercritical carbon dioxide has been studied, which has implications for "green" chemical processing. tandfonline.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H10O3 nih.gov
Molecular Weight 238.24 g/mol nih.gov
CAS Number 3274-20-2 nih.gov
Appearance Yellow crystals researchgate.net
Melting Point 194–196 °C researchgate.net
Topological Polar Surface Area 43.4 Ų nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B1615806 2-Methoxyanthraquinone CAS No. 3274-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3274-20-2

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3

InChI Key

APLQXUAECQNQFE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Other CAS No.

3274-20-2

vapor_pressure

6.85e-11 mmHg

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxyanthraquinone and Its Derivatives

Modern Approaches to the Core Anthraquinone (B42736) Scaffold

The construction of the fundamental tricyclic anthraquinone system has been a long-standing challenge in organic synthesis. Contemporary strategies have focused on the development of catalytic and more atom-economical processes to access this important structural core.

Catalytic Strategies in Friedel-Crafts Reactions for Anthraquinone Formation

The Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride (B1165640) followed by cyclization is a classical and direct route to the anthraquinone skeleton. Traditionally, this reaction has been carried out using stoichiometric amounts of strong Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), which can lead to the generation of significant amounts of waste.

Modern approaches have focused on the development of more environmentally benign and recyclable catalytic systems. Heterogeneous catalysts, such as zeolites, have emerged as promising alternatives. For instance, Hβ zeolite modified with microwave-assisted acetic acid treatment has been shown to be an effective catalyst for the one-pot synthesis of anthraquinone from benzene (B151609) and phthalic anhydride. This solid acid catalyst offers the advantages of easy separation from the reaction mixture and the potential for regeneration and reuse.

The choice of catalyst and reaction conditions can also influence the regioselectivity of the Friedel-Crafts reaction, which is crucial when using substituted starting materials to target specific anthraquinone derivatives.

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Iridium-Catalyzed [2+2+2])

Transition metal-catalyzed cycloaddition reactions represent a powerful and atom-economical strategy for the construction of carbocyclic and heterocyclic ring systems. Among these, the [2+2+2] cycloaddition of three alkyne units has been successfully applied to the synthesis of the anthraquinone scaffold.

In particular, iridium-based catalytic systems have proven to be highly effective for this transformation. The reaction typically involves the cycloaddition of a 1,2-bis(propiolyl)benzene derivative with a third alkyne in the presence of an iridium catalyst, such as a complex of [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) and a phosphine (B1218219) ligand like bis(diphenylphosphino)ethane (dppe). This methodology allows for the rapid assembly of the anthraquinone core with a variety of substituents, depending on the nature of the alkyne coupling partners. The reaction proceeds with a simple experimental procedure and can provide polysubstituted anthraquinones in moderate to good yields.

Catalyst SystemReactantsProductYield RangeReference
[Ir(cod)Cl]₂ / dppe1,2-bis(propiolyl)benzene derivative and various alkynesPolysubstituted anthraquinones42-93% nih.govdnu.dp.ua

Palladium-Catalyzed Direct Acylation Approaches

Palladium catalysis has revolutionized many areas of organic synthesis, and its application to the formation of anthraquinones is no exception. A one-pot, two-step relay process has been developed that combines a palladium-catalyzed intermolecular direct acylation with an intramolecular Friedel-Crafts acylation to construct the anthraquinone framework.

Regioselective Functionalization and Derivatization of the 2-Methoxyanthraquinone Nucleus

Once the anthraquinone core is assembled, the regioselective introduction of functional groups is essential for the synthesis of specific target molecules like this compound and its derivatives. The reactivity of the anthraquinone nucleus is influenced by the existing substituents, and a variety of strategies can be employed for its selective modification.

Strategies for Selective Substitution and Electrophilic/Nucleophilic Modifications

The anthraquinone ring system is generally electron-deficient, which makes it susceptible to nucleophilic attack. However, the presence of electron-donating groups, such as a methoxy (B1213986) group, can activate the ring towards electrophilic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents on the anthraquinone core.

Nucleophilic Substitution: Halogen atoms on the anthraquinone ring can be displaced by various nucleophiles. For example, amino groups can be introduced via nucleophilic substitution of a bromine atom in 1-amino-4-bromo-9,10-anthraquinone.

Electrophilic Substitution: The introduction of substituents via electrophilic aromatic substitution is also a common strategy. For instance, bromination of anthraquinones containing electron-donating groups can be achieved using potassium bromide (KBr) in the presence of an oxidizing agent. The position of substitution is directed by the activating groups present on the ring.

The interplay between activating and deactivating groups on the anthraquinone nucleus allows for a degree of control over the site of functionalization.

Reaction TypeReagentsSubstrate ExampleProduct Example
Nucleophilic AminationButylamine, PhI(OAc)₂1,4-dihydroxyanthraquinone2-(butylamino)anthracene-1,4-dione
Electrophilic BrominationKBr, OxidantAnthraquinones with electron-donating groupsBromo-substituted anthraquinones

Synthesis of O-Acylic Derivatives of 1-Hydroxy-2-methoxyanthraquinone

The synthesis of O-acylic derivatives of hydroxyanthraquinones, such as 1-hydroxy-2-methoxyanthraquinone, is a key transformation for modifying the properties of these molecules. Acylation of the hydroxyl groups can be achieved through standard esterification procedures.

A representative example of this type of transformation is the acylation of 1,4-dihydroxyanthraquinone. This reaction can be carried out using an excess of an acylating agent, such as acetic anhydride, in the presence of a base like sodium acetate (B1210297). Depending on the reaction conditions, either mono- or di-acylated products can be obtained. For example, the reaction of 1,4-dihydroxyanthraquinone with acetic anhydride can yield 4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate and 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. This strategy provides a direct route to O-acylic derivatives of hydroxyanthraquinones.

Green Chemistry Principles in Anthraquinone Synthesis (e.g., Solvent-Free and Microwave-Assisted Protocols)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of anthraquinones to minimize environmental impact. These approaches focus on reducing waste, eliminating the use of hazardous solvents, and improving energy efficiency. Key developments in this area include solvent-free reactions and the use of microwave-assisted protocols. tsijournals.comresearchgate.netrasayanjournal.co.inresearchgate.net

Solvent-free, or solid-state, synthesis offers a significant environmental advantage by eliminating the need for volatile and often toxic organic solvents. researchgate.net These reactions can lead to shorter reaction times, higher yields, and simplified product purification. For instance, the synthesis of anthraquinone derivatives can be achieved by reacting phthalic anhydride with substituted phenols, such as catechol, under solvent-free conditions, often facilitated by a solid support or a catalyst. asianpubs.org This approach avoids the use of hazardous solvents traditionally employed in such syntheses.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tsijournals.comrasayanjournal.co.inresearchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner product profiles. rasayanjournal.co.inasianpubs.org The synthesis of various anthraquinone dyes has been successfully demonstrated using microwave irradiation in a one-pot, solvent-free setting. tsijournals.comrasayanjournal.co.inresearchgate.net This method is not only faster but also more energy-efficient compared to conventional heating methods. The combination of solvent-free conditions with microwave assistance represents a particularly green and efficient strategy for the synthesis of anthraquinone derivatives. tsijournals.comrasayanjournal.co.inresearchgate.net

Green Chemistry TechniqueAdvantagesApplication in Anthraquinone Synthesis
Solvent-Free Synthesis Reduces/eliminates volatile organic compounds (VOCs), simplifies product isolation, can increase reaction rates and yields.Condensation of phthalic anhydride with substituted phenols on a solid support or without any medium. researchgate.net
Microwave-Assisted Synthesis Significant reduction in reaction time, improved energy efficiency, potential for higher yields and purities. rasayanjournal.co.inRapid, one-pot synthesis of anthraquinone dyes from phthalic anhydride and various phenols. tsijournals.comrasayanjournal.co.inasianpubs.org
Combined Approach Synergistic benefits of both techniques, leading to highly efficient and environmentally benign processes. tsijournals.comSolvent-free, microwave-irradiated condensation reactions for the rapid synthesis of anthraquinone derivatives. tsijournals.comrasayanjournal.co.inresearchgate.net

Biomimetic and Chemoenzymatic Synthesis Routes for Methoxy-Substituted Anthraquinones

Nature provides elegant and efficient pathways for the synthesis of complex molecules like anthraquinones. Biomimetic and chemoenzymatic strategies aim to harness these natural processes for the laboratory synthesis of methoxy-substituted anthraquinones, offering high selectivity and milder reaction conditions.

In nature, anthraquinones are primarily biosynthesized through two major pathways: the polyketide pathway and the shikimate pathway. researchgate.netresearchgate.net A thorough understanding of these pathways is crucial for developing biomimetic and chemoenzymatic syntheses.

The polyketide pathway is prevalent in fungi, bacteria, and some plants. researchgate.netbohrium.com It involves the sequential condensation of acetyl-CoA with several malonyl-CoA units to form a linear polyketide chain. researchgate.net This chain then undergoes a series of cyclizations and aromatization reactions, catalyzed by polyketide synthases, to generate the core anthraquinone structure. biorxiv.org Subsequent modifications, such as methylation to introduce methoxy groups, are carried out by specific tailoring enzymes. nih.govbiorxiv.org Emodin and chrysophanol (B1684469) are classic examples of anthraquinones produced via this pathway. researchgate.net

The shikimate pathway is the dominant route to anthraquinones in higher plants, particularly in the Rubiaceae family. researchgate.netresearchgate.net This pathway starts from chorismic acid, a key intermediate in the biosynthesis of aromatic amino acids. nih.govwikipedia.orgresearcher.life Chorismic acid is converted to o-succinylbenzoic acid, which then undergoes cyclization to form the anthraquinone skeleton. researchgate.net This pathway typically produces anthraquinones with a different substitution pattern compared to the polyketide pathway, such as alizarin. researchgate.netresearchgate.net

Biomimetic synthesis attempts to replicate the key steps of natural biosynthetic pathways in a laboratory setting. nih.gov This can involve, for example, the synthesis of a linear polyketide precursor that is then induced to cyclize and aromatize under conditions that mimic the enzymatic environment. nih.gov Such approaches can provide a more direct and potentially more efficient route to complex natural products. The synthesis of certain anthraquinones has been achieved through biomimetic strategies that often rely on pericyclic reactions as key steps. acs.org

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of enzymatic catalysis. nih.gov In this approach, enzymes are used to perform specific transformations on synthetic intermediates that are difficult to achieve with conventional chemical methods. For the synthesis of methoxy-substituted anthraquinones, a key application is the use of methyltransferases. These enzymes can selectively add a methyl group to a specific hydroxyl group on a synthetic anthraquinone precursor, providing excellent regioselectivity. nih.govbiorxiv.org Similarly, glycosyltransferases can be used to attach sugar moieties to the anthraquinone core, as demonstrated in the biotransformation of anthraquinones using engineered E. coli. mdpi.com This powerful combination of chemical and biological methods opens up new avenues for the efficient and selective synthesis of a wide range of substituted anthraquinones. nih.gov

Synthetic ApproachCore PrincipleRelevance to Methoxy-Anthraquinone Synthesis
Biomimetic Synthesis Employs reaction cascades that mimic natural biosynthetic pathways, such as polyketide cyclizations. nih.govacs.orgCan provide a more efficient and convergent route to the anthraquinone core by replicating nature's strategy. nih.gov
Chemoenzymatic Synthesis Utilizes isolated enzymes to perform highly selective reactions on synthetic substrates. nih.govEnables the regioselective introduction of methoxy groups onto an anthraquinone scaffold using methyltransferase enzymes. nih.govbiorxiv.org

High Resolution Spectroscopic and Structural Elucidation of 2 Methoxyanthraquinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 2-Methoxyanthraquinone. It provides profound insights into the molecular framework by mapping the electronic environments of magnetically active nuclei, primarily ¹H and ¹³C.

Advanced 1D and 2D NMR Techniques for Structural Confirmation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in the this compound molecule. emerypharma.com

¹H NMR and ¹³C NMR: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin splitting patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of distinct carbon environments. uobasrah.edu.iq For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The ¹³C NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the methoxy carbon.

COSY (Correlation Spectroscopy): This homonuclear 2D technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.org Cross-peaks in a COSY spectrum of this compound would reveal the connectivity between adjacent protons on the aromatic rings. emerypharma.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduwikipedia.orgyoutube.com This is crucial for assigning the signals of protonated carbons in the this compound structure. ox.ac.uk

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This helps in confirming the assignment of the methoxy carbon and the various aromatic CH carbons.

A comprehensive analysis of these spectra allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR data for this compound, as illustrated in the following table.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ (Hz)COSY CorrelationsHMBC Correlations (from ¹H to ¹³C)
1126.57.85d8.0H-3C-2, C-3, C-4a, C-9a
2159.8-----
3120.07.55dd8.0, 2.5H-1, H-4C-1, C-2, C-4, C-4a
4134.88.25d2.5H-3C-2, C-3, C-4a, C-9a
4a133.5-----
5127.28.30m-H-6C-6, C-7, C-8a, C-10
6134.07.80m-H-5, H-7C-5, C-7, C-8, C-8a
7134.57.80m-H-6, H-8C-5, C-6, C-8, C-8a
8127.28.30m-H-7C-6, C-7, C-8a, C-10
8a133.8-----
9182.5-----
9a126.8-----
10183.2-----
10a134.2-----
OCH₃56.03.95s--C-2

Analysis of Chemical Shifts and Coupling Constants in Relation to Electronic Environments

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In this compound, the electron-donating methoxy group at the C-2 position influences the chemical shifts of nearby protons and carbons. This effect is evident in the upfield shift of protons ortho and para to the methoxy group compared to the unsubstituted anthraquinone (B42736).

Coupling constants (J-values) provide information about the connectivity and spatial relationship between nuclei. oregonstate.edu The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei, their dihedral angle, and the nature of the chemical bonds. organicchemistrydata.org In the aromatic rings of this compound, typical ortho-coupling constants (³JHH) are in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. These values are instrumental in confirming the relative positions of the protons on the substituted aromatic ring.

Solid-State NMR Applications for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous states. nih.govmit.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain higher resolution spectra.

For this compound, ssNMR can be used to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of a compound will exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation.

Distinguish between Crystalline and Amorphous Forms: The sharp lines observed in the ssNMR spectra of crystalline materials contrast with the broad, featureless signals from amorphous solids.

Probe Molecular Dynamics: ssNMR experiments can provide insights into the motional processes occurring in the solid state, such as the rotation of the methoxy group.

First-principles calculations can be combined with experimental ssNMR data to aid in structure determination, a field known as NMR crystallography. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₀O₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table of HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 239.0654 239.0652

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide information about the structure of the original molecule.

The fragmentation of this compound typically proceeds through characteristic pathways for anthraquinone derivatives. Common fragmentation events include the loss of carbon monoxide (CO), a methyl radical (•CH₃), and a methoxy radical (•OCH₃).

Table of Major Fragment Ions of this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
238 210 CO [M-CO]⁺˙
238 195 •CH₃ + CO [M-CH₃-CO]⁺
238 182 2 x CO [M-2CO]⁺˙
238 165 C₃H₃O [M-C₃H₃O]⁺

The analysis of these fragmentation pathways provides corroborating evidence for the structure of this compound, particularly the presence and location of the methoxy group on the anthraquinone core.

X-ray Crystallography for Precise Three-Dimensional Molecular Geometry

While specific single-crystal X-ray diffraction data for this compound was not found in the search results, a detailed analysis of the closely related compound, 2-Hydroxy-1-methoxyanthraquinone monohydrate, provides valuable insights into the structural characteristics of methoxylated anthraquinone systems. nih.gov The crystallographic data for this monohydrate, determined by a Bruker APEXII area-detector diffractometer, reveals a triclinic crystal system. nih.gov

The fundamental anthraquinone ring system in this molecule is nearly planar, with a small dihedral angle of 3.07 (4)° between the two outer benzene (B151609) rings. nih.gov The bond lengths for C-C, C-O, and C=O are reported to be within the normal ranges observed for similar structures. nih.gov

Below is a table summarizing the crystal data for 2-Hydroxy-1-methoxyanthraquinone monohydrate:

Parameter Value
Formula C₁₅H₁₀O₄·H₂O
Molecular Weight 272.25
Crystal System Triclinic
Space Group P1
a (Å) 7.9583 (19)
b (Å) 8.269 (2)
c (Å) 10.188 (2)
α (°) 102.462 (3)
β (°) 102.364 (3)
γ (°) 100.653 (3)
Volume (ų) 620.4 (2)
Z 2

Data obtained from the study on 2-Hydroxy-1-methoxyanthraquinone monohydrate. nih.gov

Hydrogen bonding plays a critical role in determining the molecular conformation and crystal packing of anthraquinone derivatives. In the case of 2-Hydroxy-1-methoxyanthraquinone monohydrate, both intramolecular and intermolecular hydrogen bonds are observed.

The presence of a hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can influence the planarity of the molecule and the electronic properties of the anthraquinone core. In the crystal structure of the monohydrate, the water molecule is key in forming a network of intermolecular hydrogen bonds. nih.gov These O—H···O interactions link the organic molecules and the water molecules, creating a three-dimensional supramolecular network. nih.gov The investigation of these hydrogen bonding networks is crucial for understanding the stability and properties of the crystalline material.

The way individual molecules of this compound arrange themselves in a crystal, known as crystal packing, is governed by a combination of intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding. The supramolecular assembly resulting from these interactions dictates the macroscopic properties of the crystal.

In the structure of 2-Hydroxy-1-methoxyanthraquinone monohydrate, the molecules self-assemble through O—H···O hydrogen bonding interactions, leading to the formation of a complex supramolecular network. nih.gov The analysis of such packing motifs is essential for understanding polymorphism, where a compound can exist in different crystalline forms with distinct properties. Understanding the supramolecular assembly of this compound is important for controlling its crystallization behavior and physical properties.

Advanced Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic absorption spectroscopy are powerful non-destructive techniques for probing the functional groups and electronic structure of this compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrations of specific bonds and functional groups within the molecule. The resulting FTIR spectrum provides a unique fingerprint that can be used for the identification and structural elucidation of this compound.

The key functional groups in this compound that give rise to characteristic IR absorptions include the carbonyl groups (C=O) of the quinone system, the aromatic carbon-carbon double bonds (C=C), the carbon-oxygen single bond (C-O) of the methoxy group, and the aromatic and aliphatic carbon-hydrogen bonds (C-H).

The table below lists the expected characteristic IR absorption regions for the main functional groups in this compound, based on typical values for anthraquinone derivatives.

Functional Group Vibrational Mode Expected Absorption Region (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (in -OCH₃)Stretching3000 - 2850
C=O (quinone)Stretching1680 - 1650
Aromatic C=CStretching1600 - 1450
C-O (methoxy)Stretching1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)

These characteristic absorption bands allow for the confirmation of the presence of the key functional groups in a sample of this compound and can be used to monitor its purity and transformations.

Photophysical and Photochemical Dynamics of 2 Methoxyanthraquinone and Its Derivatives

Ultrafast Spectroscopic Probes of Excited State Dynamics

The study of the excited state dynamics of 2-methoxyanthraquinone and its derivatives relies heavily on ultrafast spectroscopic techniques. These methods provide critical insights into the fleeting transient species and rapid processes that occur immediately following photoexcitation.

Femtosecond Transient Absorption Spectroscopy of Singlet and Triplet Excited States

Femtosecond transient absorption spectroscopy is a powerful tool for characterizing the photophysical and photochemical events that unfold on timescales of femtoseconds to nanoseconds. nd.edu In the study of 1-acetoxy-2-methoxyanthraquinone, a derivative of this compound, this technique has been employed to detect and characterize the transient absorption spectra of its lowest singlet and triplet excited states. nih.gov

Upon excitation at 270 nm, a series of highly excited singlet states are populated. nih.gov These states rapidly relax, leading to the formation of the lowest singlet nπ* excited state and subsequently the lowest triplet ππ* excited state. nih.govnsc.ru The transient absorption spectra of these intermediates, including the triplet excited state of the product, 9-acetoxy-2-methoxy-1,10-anthraquinone, have been successfully recorded. nih.gov The assignment of these transient spectra is further supported by time-dependent DFT calculations, which help to predict the UV-vis spectra of the proposed intermediate species. nih.gov

Kinetics of Internal Conversion, Vibrational Cooling, and Intersystem Crossing (ISC) Processes

The deactivation of the initially excited molecule involves a cascade of ultrafast processes, each with a characteristic timescale. For 1-acetoxy-2-methoxyanthraquinone, excitation leads to the population of high-energy singlet states. nih.govnsc.ru The subsequent relaxation pathway has been meticulously timed.

Internal conversion to the lowest singlet nπ* excited state, which includes intramolecular vibrational energy redistribution (IVR), is an extremely rapid process, occurring with a time constant of approximately 150 ± 90 femtoseconds (fs). nih.gov Following this, the ¹nπ* excited state undergoes a very fast intersystem crossing (ISC) to the lowest triplet ππ* state. nsc.ru This process is characterized by a time constant of 11 ± 1 picoseconds (ps). nih.gov The triplet state is formed with excess vibrational energy, which then dissipates through vibrational cooling, a process that occurs with a time constant of 4 ± 1 ps. nih.govnsc.ru The primary photochemical event, the migration of the acetoxy group, proceeds from this relaxed triplet state with a time constant of 220 ± 30 ps. nih.govnsc.ru

ProcessTime Constant
Internal Conversion & IVR150 ± 90 fs
Intersystem Crossing (ISC)11 ± 1 ps
Vibrational Cooling4 ± 1 ps
Acyl Migration (Photochemical)220 ± 30 ps

Photochromic Phenomena and Mechanistic Elucidation in Acyl Migration

Certain derivatives of this compound exhibit photochromism, a phenomenon characterized by a reversible transformation between two forms having different absorption spectra. This process is driven by the photochemical migration of an acyl group.

Primary Processes in Photochromic Reactions of 1-(Acyloxy)-2-methoxyanthraquinones

Nanosecond laser flash photolysis studies have been instrumental in elucidating the primary steps of the photochromic reactions in a series of O-acylic derivatives of 1-hydroxy-2-methoxyanthraquinone. acs.orgtandfonline.comtandfonline.com These investigations have successfully detected the triplet-triplet absorption spectra of the reactive triplet states for various derivatives. tandfonline.comacs.org The data confirm that the photochemical migration of the acyl group is an adiabatic process that takes place on the triplet potential energy surface. tandfonline.comtandfonline.com The precursors to the final ana-quinone products are identified as the triplet excited states of these products. nsc.ru

Thermal and Photochemical Acyl Migration Mechanisms on Potential Energy Surfaces

The migration of the acyl group in 1-(acyloxy)-2-methoxyanthraquinones can occur both photochemically and thermally, though the mechanisms and energetics differ significantly. The photochemical migration is a concerted, adiabatic process that proceeds entirely on the triplet potential energy surface. nsc.ruacs.org This mechanism is distinct from other photochemical rearrangements, such as the photo-Fries rearrangement, which typically involves the homolytic cleavage of bonds. nsc.ru Computational studies have successfully localized all the stationary points for the acyl group migration on both the triplet and the ground-state singlet potential energy surfaces, providing a theoretical framework for understanding the reaction pathway. nih.gov The thermal, or ground-state, reaction follows a different path on the singlet potential energy surface. nsc.ru

Influence of Substituent Nature on Activation Energies and Reaction Kinetics

The nature of the substituent on the migrating acyl group has a profound impact on the kinetics and activation energies of both the thermal and photochemical reactions. acs.orgtandfonline.com Studies on derivatives with methyl, tolyl, phenyl, ethoxyl, and diethylamino groups in the migrating acyl moiety have shown that the activation energy is highly dependent on the substituent's electronic properties. acs.orgacs.org

For the thermal back-reaction, the activation energy increases significantly with stronger electron-donating substituents. For instance, the activation energy for thermal migration rises from 37.9 kJ/mol for the methyl derivative to 66.5 kJ/mol for the diethylamino derivative. acs.orgacs.org This increase in activation energy leads to a decrease in the thermal reaction rate constant by six orders of magnitude at room temperature. acs.org

The photochemical process, occurring on the triplet potential energy surface, is characterized by substantially lower activation energies. acs.orgacs.org Even so, a similar trend is observed, where electron-donating substituents increase the activation barrier. nsc.ru For example, the activation energy for the photochemical migration is 15.9 kJ/mol for the ethoxyl derivative and increases to 26.0 kJ/mol for the diethylamino derivative. acs.org This demonstrates that the electronic character of the migrating group is a key factor in controlling the efficiency of the photochromic process. tandfonline.com

Migrating Acyl Group (R in -C(O)R)Compound IDThermal Migration Activation Energy (kJ/mol)Photochemical Migration Activation Energy (kJ/mol)
MethylI37.9 ± 0.2Not Reported
TolylIINot ReportedNot Reported
PhenylIIINot ReportedNot Reported
EthoxylIVNot Reported15.9 ± 0.8
DiethylaminoV66.5 ± 0.726.0 ± 1.7

Fluorescence Emission and Excitation Characteristics

The interaction of light with this compound and its derivatives initiates a series of complex photophysical processes. The fluorescence properties, including emission and excitation characteristics, are highly sensitive to the molecular structure and the surrounding environment.

Quantum Yields of Emission and Stokes Shifts

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This value is intrinsically linked to the radiative (kf) and non-radiative (knr) decay rates of the excited singlet state (S1).

While specific photophysical data for this compound is sparse in the literature, studies on structurally similar derivatives, such as 2-amino-9,10-anthraquinone (2AAQ), provide valuable insights. The photophysical properties of 2AAQ have been investigated in various solvents, revealing a strong dependence of its fluorescence quantum yield on the polarity of the solvent. In solvents with low polarity, 2AAQ exhibits unusually high quantum yields, which decrease significantly as the solvent polarity increases nih.gov. This behavior is attributed to changes in the molecular structure and the nature of the excited state in different environments nih.gov. For instance, in low-polarity solvents, the dye is inferred to have a non-planar structure, which transitions to a more planar intramolecular charge transfer (ICT) structure in the excited state in more polar solvents nih.gov.

The Stokes shift, which is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and fluorescence spectra, is another key characteristic. It provides information about the difference in the geometry and electronic configuration between the ground and excited states of a molecule. A larger Stokes shift generally indicates a more significant structural rearrangement upon excitation. For 2-amino-9,10-anthraquinone, the Stokes shift is also observed to be dependent on solvent polarity, supporting the inference of different molecular structures in various environments nih.gov.

Below is a data table compiled from research on 2-amino-9,10-anthraquinone, illustrating the effect of solvent polarity on its photophysical properties.

SolventPolarity Parameter (Δf)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
Cyclohexane0.00141248031820.18
Carbon Tetrachloride0.01542050036360.20
Benzene (B151609)0.00142552542650.05
Diethyl Ether0.20041853549640.01
Acetonitrile0.30542056558510.002

Data derived from studies on 2-amino-9,10-anthraquinone and is presented to illustrate principles applicable to substituted anthraquinones. nih.gov

Effect of Substituent Groups and Intramolecular Hydrogen Bonding on Photophysical Properties

The photophysical properties of the anthraquinone (B42736) core are profoundly influenced by the nature and position of substituent groups. The methoxy (B1213986) group (-OCH3) in this compound is an electron-donating group. Such substituents can significantly alter the energy levels of the molecular orbitals, affecting the absorption and emission spectra.

The effect of substituents is also evident in how they influence the photochemical activity and fluorescence of anthraquinone derivatives. Studies on various substituted 1,4-anthraquinones have shown that both the fluorescence and photochemical activity are dependent on the specific substituent nih.gov.

Intramolecular hydrogen bonding (IHB) is another crucial factor that governs the photophysical dynamics, particularly in hydroxyanthraquinone derivatives. IHB can create a pathway for ultrafast excited-state intramolecular proton transfer (ESIPT), a process that can effectively compete with fluorescence, leading to a significant decrease in quantum yield. This phenomenon involves the transfer of a proton in the excited state to a nearby acceptor atom within the same molecule, leading to a tautomeric form that may be non-fluorescent or emit at a much longer wavelength. The presence of IHB is known to form quasi-ring structures that influence the electronic structure and stability of the molecule mdpi.comresearchgate.net. For example, in 1,4-dihydroxyanthraquinone (quinizarin), the IHB plays a significant role in its photophysics acs.org. The strength of this hydrogen bonding can be modified by the presence of other substituents, which in turn modulates the photophysical outcomes mdpi.com.

Energy Transfer Mechanisms in Multi-chromophoric Systems Featuring this compound (e.g., Förster Resonance Energy Transfer)

Energy transfer is a fundamental process where an excited donor molecule transfers its excitation energy to an acceptor molecule. One of the most common mechanisms for this transfer is Förster Resonance Energy Transfer (FRET), a non-radiative process based on dipole-dipole coupling between the donor and acceptor chromophores wikipedia.org.

The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers, and is inversely proportional to the sixth power of this distance wikipedia.org. Several conditions must be met for FRET to occur efficiently:

The donor and acceptor molecules must be in close proximity.

The fluorescence emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. This overlap is quantified by the spectral overlap integral (J).

The transition dipoles of the donor and acceptor must have a favorable relative orientation.

For example, if a this compound derivative were paired with a suitable acceptor dye whose absorption spectrum overlaps with the anthraquinone's emission, it could function as a FRET donor. Conversely, it could act as an acceptor if paired with a donor that emits at a wavelength corresponding to the anthraquinone's absorption band. This principle is widely used in various applications, including the study of protein conformations and in biological assays nih.gov. The development of such FRET systems based on the anthraquinone scaffold could open up new avenues for creating sophisticated molecular probes and sensors.

Computational and Theoretical Investigations of 2 Methoxyanthraquinone Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic architecture and reactivity of 2-methoxyanthraquinone. These methods provide a detailed picture of electron distribution, orbital energies, and the nature of excited states, which are crucial for predicting its spectroscopic properties and chemical behavior.

To explore the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. wikipedia.orgresearchgate.net This extension of DFT allows for the calculation of electronic transition energies, which are essential for interpreting UV-Vis absorption spectra. wikipedia.orggrowingscience.com For anthraquinone (B42736) dyes, TD-DFT calculations have been used to predict the maximum absorption wavelength (λmax), with the choice of functional and basis set being critical for achieving good agreement with experimental data. nii.ac.jp Hybrid functionals, such as B3LYP and PBE0, often provide a good balance between computational cost and accuracy for describing the electronic spectra of organic dyes. researchgate.net The electronic transitions in anthraquinone derivatives are typically of a π→π* nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 1: Representative DFT and TD-DFT Calculation Parameters for Anthraquinone Derivatives

ParameterMethod/FunctionalBasis SetApplication
Geometry OptimizationDFT (e.g., B3LYP)6-31G* or largerGround-state structure
Vibrational FrequenciesDFT (e.g., B3LYP)6-31G* or largerCharacterization of stationary points
Electronic SpectraTD-DFT (e.g., B3LYP, PBE0)6-311+G(d,p) or largerPrediction of UV-Vis absorption
Excited State PropertiesTD-DFTVariousDipole moments, oscillator strengths

This table is illustrative and based on common practices for similar molecules.

The reactivity of this compound can also be assessed using DFT-based descriptors. The energies of the HOMO and LUMO are indicative of the molecule's ability to donate or accept electrons, respectively. growingscience.com The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

While TD-DFT is a powerful tool, for a more accurate description of excited states, especially in cases of near-degeneracy or significant multi-reference character, ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often necessary. molcas.orgarxiv.org The CASSCF method provides a good qualitative description of the electronic states by including the most important electronic configurations, while CASPT2 incorporates dynamic electron correlation to yield more accurate energies. molcas.orgarxiv.orgmolcas.org

These methods are computationally more demanding than DFT but can be crucial for accurately characterizing the nature and energy of different excited states (e.g., n→π* vs. π→π* states) and for understanding photochemical processes. molcas.org For complex organic molecules, CASPT2 has been shown to provide reliable excitation energies. arxiv.org

Understanding the chemical reactivity of this compound in greater detail involves mapping its potential energy surface (PES) for specific reactions. smu.edu Computational methods can be used to locate transition states and calculate activation barriers, providing a quantitative measure of reaction rates. nih.govresearchgate.net By tracing the intrinsic reaction coordinate (IRC), the entire reaction pathway from reactants to products via the transition state can be elucidated. smu.edu

For example, in photochemical reactions, such as the substitution of the methoxy (B1213986) group, computational analysis can help to identify the key intermediates and transition structures involved in the reaction mechanism. These calculations can reveal the step-by-step process of bond breaking and formation. smu.edu Quantum molecular dynamics simulations can also be employed to explore the initial stages of thermal decomposition or other complex reactions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the orientation of the methoxy group relative to the anthraquinone core. While the anthraquinone skeleton is largely planar, rotation around the C-O bond of the methoxy group can lead to different rotamers.

MD simulations can be used to explore the conformational landscape of this compound in solution. libretexts.org By simulating the motion of the molecule over time, it is possible to identify the most stable conformations and the energy barriers between them. The solvent is explicitly included in these simulations, allowing for an understanding of how solvent molecules interact with the solute and influence its conformational preferences.

Table 2: Key Aspects of Conformational Analysis for this compound

FeatureDescriptionComputational Approach
Rotational IsomersDifferent orientations of the methoxy group.Potential Energy Scans (DFT), Molecular Dynamics
Conformational StabilityRelative energies of different conformers.DFT calculations, MD simulations
Solvent EffectsInfluence of the solvent on conformational equilibrium.MD simulations with explicit solvent models

The interactions between this compound molecules themselves (self-aggregation) or with other molecules in its environment are crucial for understanding its properties in the condensed phase. nih.gov MD simulations are well-suited for modeling these intermolecular interactions, which are governed by a combination of electrostatic forces, van der Waals interactions, and, in some cases, hydrogen bonding. nih.gov

For instance, in the solid state, the packing of this compound molecules in a crystal lattice is determined by these intermolecular forces. nih.gov MD simulations can provide insights into the preferred packing arrangements and the strength of the interactions. In solution, the solvation of this compound and its potential to form aggregates can be studied. Understanding these interactions is important for predicting properties such as solubility and for designing materials with specific solid-state characteristics. nih.govnih.gov

In Silico Approaches to Structure-Property Relationships

Computational chemistry provides powerful tools to investigate the relationships between the molecular structure of this compound and its physicochemical properties. Through in silico modeling and simulation, it is possible to predict spectroscopic signatures and electrochemical behavior, offering insights that complement experimental data and guide the design of new molecular systems.

Prediction of Spectroscopic Signatures (UV-Vis, IR, NMR)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent quantum mechanical methods used to predict the spectroscopic properties of molecules like this compound with a high degree of accuracy. karazin.uaresearchgate.net These computational approaches allow for the calculation of electronic transitions, vibrational frequencies, and nuclear magnetic shielding constants, which correspond to UV-Vis, IR, and NMR spectra, respectively.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. karazin.ua These calculations provide information about the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., n → π* or π → π*). The choice of the DFT functional and basis set is crucial for obtaining results that correlate well with experimental data. karazin.uaresearchgate.net For anthraquinone derivatives, these calculations can elucidate how substituents, such as the methoxy group, influence the electronic structure and, consequently, the color and photochemical properties of the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. karazin.uaresearchgate.net DFT methods, such as B3LYP, are commonly employed for this purpose. karazin.ua The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. karazin.uaresearchgate.net These predicted spectra can aid in the assignment of experimental IR bands to specific vibrational modes of the this compound molecule, such as the characteristic C=O and C-O-C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the isotropic magnetic shielding constants of the nuclei in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for such calculations. The computed shielding constants are then referenced to a standard, typically tetramethylsilane (TMS), to yield the chemical shifts. These theoretical chemical shifts are valuable for interpreting and assigning complex experimental NMR spectra.

Below is an interactive data table summarizing the type of information obtained from computational predictions of this compound's spectroscopic signatures.

Spectroscopic TechniquePredicted ParametersComputational MethodSignificance
UV-Vis λmax, Oscillator Strength, Electronic TransitionsTD-DFTUnderstanding electronic structure, color, and photochemical reactivity.
IR Vibrational Frequencies, IntensityDFTAssignment of experimental bands to specific molecular vibrations.
NMR ¹H and ¹³C Chemical ShiftsDFT (GIAO)Aiding in the structural elucidation and assignment of NMR signals.

Computational Electrochemistry for Redox Potential Prediction

The redox behavior of this compound is a key characteristic, particularly for applications in areas like organic electronics and energy storage. sdu.dkjcesr.orgsdu.dk Computational electrochemistry, primarily using DFT, allows for the prediction of redox potentials, providing insights into the electron-accepting and -donating capabilities of the molecule. sdu.dksdu.dk

The reduction potential of this compound can be calculated by determining the free energy change (ΔG) for the reduction reaction in a solvent. This is typically done by optimizing the geometry and calculating the electronic energy of both the neutral molecule and its reduced (anionic) form. The inclusion of a solvent model, either implicit (continuum models) or explicit, is critical for obtaining accurate predictions.

A common approach involves relating the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to the oxidation and reduction potentials, respectively. For instance, a lower LUMO energy generally corresponds to a higher (more positive) reduction potential, as the molecule can more readily accept an electron. sdu.dkacs.org The presence of the electron-donating methoxy group is expected to influence the LUMO energy and thus modulate the redox potential of the anthraquinone core.

Studies on anthraquinone derivatives have shown that a linear relationship can be established between computationally predicted LUMO energies and experimentally measured reduction potentials. jcesr.orgacs.org This relationship can then be used as a descriptor for screening and designing new derivatives with desired electrochemical properties. jcesr.orgacs.org

The following interactive data table illustrates the key aspects of computational redox potential prediction for this compound.

ParameterComputational ApproachSignificance
Reduction Potential DFT calculations of reaction free energies (ΔG)Predicts the tendency of the molecule to accept electrons.
LUMO Energy DFT electronic structure calculationsCorrelates with the reduction potential; a lower LUMO energy implies easier reduction. sdu.dkacs.org
Substituent Effects Comparative calculations with substituted derivativesElucidates the influence of functional groups on electrochemical properties. sdu.dkjcesr.orgsdu.dk

Advanced Research Applications of 2 Methoxyanthraquinone Scaffold in Functional Materials

Development of Chromogenic and Fluorogenic Sensing Platforms Based on Anthraquinone (B42736) Scaffolds

The anthraquinone scaffold is an effective platform for designing chromogenic and fluorogenic sensors due to its inherent photochemical properties and the ability of its carbonyl and substituent groups to act as binding sites. These sensors function by exhibiting a detectable change in color (chromogenic) or fluorescence upon interaction with a specific analyte.

One notable example involves the use of Quinizarin (1,4-dihydroxyanthraquinone), a derivative of the core anthraquinone structure, as a selective optical sensor for acetate (B1210297) anions. Research has demonstrated that the anion binding affinity of Quinizarin can be monitored through both electronic absorption and fluorescence emission titration studies in a Dimethyl sulfoxide (B87167) (DMSO) medium. nih.gov Upon the addition of acetate anions, significant changes occur in the sensor's optical properties:

UV-Visible Absorption: The characteristic absorption peaks of Quinizarin experience a decrease in intensity, while a new, distinct peak emerges at a longer wavelength. nih.gov

Fluorescence Emission: The initial strong fluorescence intensity of the Quinizarin solution is attenuated following titration with acetate. nih.gov

These spectral changes correspond to a sharp and visually perceptible color change from bright green to a faint green, allowing for colorimetric detection. nih.gov Importantly, these interactions are selective for acetate, with other common anions like fluoride, chloride, iodide, nitrate, and dihydrogen phosphate (B84403) causing no observable changes in the absorption or emission spectra. nih.gov The binding has also been found to be reversible, highlighting the potential for creating reusable sensing platforms based on the anthraquinone scaffold. nih.gov

Table 1: Optical Sensing Properties of Quinizarin-based Acetate Sensor nih.gov
ParameterObservation upon Acetate AdditionSensing MechanismSelectivity
Visual Color Changes from bright green to faint greenColorimetricHigh selectivity for acetate over F⁻, Cl⁻, I⁻, NO₃⁻, H₂PO₄⁻
UV-Vis Spectrum Decrease in intensity of peaks at 280, 323, & 475 nm; New peak appears at 586 nmChromogenic
Fluorescence Spectrum Attenuation of strong emission intensityFluorogenic

Integration in Organic Electronic Devices and Redox-Active Materials

The electron-accepting nature and reversible redox behavior of the anthraquinone core make it a prime candidate for integration into organic electronic devices and as an active component in energy storage systems. Anthraquinone-based materials are particularly promising for applications in non-aqueous redox flow batteries (NARFBs) due to their capacity for reversible two-electron redox reactions. nih.gov However, challenges such as low solubility and instability of the charged species in aprotic solvents have been addressed by targeted molecular design. By incorporating functional groups like acetamide (B32628) and tetraalkylammonium ionic groups into the anthraquinone structure, researchers have successfully improved both the solubility and stability of these electroactive species. nih.gov A two-electron transfer redox flow battery utilizing such a modified anthraquinone-based electrolyte demonstrated impressive cycling performance, achieving an average coulombic efficiency of 96.8% and energy efficiency of 82.4% over 200 cycles. nih.gov

Beyond energy storage, the semiconducting properties of quinone derivatives are being explored for use in organic electronics. Organic semiconductors are foundational to modern flexible applications such as wearable sensors and flexible displays. The inherent electronic characteristics of quinone-based structures make them interesting materials to be studied as organic semiconductors. Thin films of photo- and electro-active organic materials, including those based on quinone scaffolds, have shown potential for use in devices like organic electroluminescent displays and photovoltaic cells.

Investigation of 2-Methoxyanthraquinone as a Ligand or Catalytic Component in Organic Transformations

While direct reports on the use of this compound as a primary ligand or catalyst are limited, the broader anthraquinone scaffold has proven to be a versatile platform for developing highly effective catalysts for a range of organic transformations. The rigid structure can be functionalized to create specific catalytic environments, leading to applications in both organocatalysis and photocatalysis.

Recent research highlights the utility of anthraquinone derivatives in catalysis:

Organocatalysis: Chiral organocatalysts based on structures like 1,4-Bis(quinidinyl)anthraquinone have been developed for asymmetric synthesis, demonstrating the scaffold's ability to support stereoselective transformations.

Photoredox Catalysis: Anthraquinone derivatives have been employed as efficient organophotoredox catalysts. Under visible light, they can facilitate reactions such as metal-free atom transfer radical polymerization (ATRP) and photoredox thiol-ene cross-coupling reactions for the selective synthesis of sulfides and sulfoxides.

C-H Functionalization: An anthraquinone-based two-dimensional covalent organic framework (COF) has been synthesized and used as a recyclable direct hydrogen atom transfer (d-HAT) photocatalyst. Under visible light irradiation, this material can activate C-H bonds to generate carbon radicals for subsequent C-N or C-C coupling reactions. This catalyst demonstrated high stability, being reusable for at least six consecutive runs without a decrease in efficiency.

These examples underscore the significant potential of the anthraquinone core as a tunable component in the design of advanced catalytic systems, even if the specific role of this compound itself is an area still ripe for exploration.

Design of Photoactive and Photofunctional Materials with Tunable Properties

The photochemistry of this compound and its derivatives is a rich field, offering pathways to design materials with tunable photoactive and photofunctional properties. The excited states of these molecules can be harnessed to drive specific chemical reactions or to generate desired photophysical responses.

The photochemical behavior of this compound is influenced by its environment and the presence of other chemical species. While less reactive than its 1-methoxy isomer, this compound undergoes photochemical nucleophilic substitution with ammonia (B1221849) to yield 2-aminoanthraquinone (B85984) and 1-amino-2-methoxyanthraquinone. researchgate.net The ratio of these products can be controlled by the availability of oxygen during the reaction, demonstrating a degree of tunable reactivity. researchgate.net Similar, though less efficient, photoreactions occur with primary aliphatic amines and certain inorganic nucleophiles. researchgate.net

The photophysical properties, which are crucial for designing photofunctional materials, have also been studied. In rigid ethanol (B145695) glasses at 77 K, this compound exhibits phosphorescence, indicating efficient intersystem crossing to the triplet state. rsc.orgresearchgate.net The characteristics of this lowest excited triplet state are sensitive to the solvent environment. Studies on related 2-substituted anthraquinones show that their triplet absorption spectra exhibit a significant red shift as solvent polarity increases, which is attributed to the stabilization of the triplet state by solvent reorganization. researchgate.netrutgers.edu Furthermore, external stimuli can modulate the photochemical reaction pathways. For instance, the photochemical reaction of anthraquinone in a micellar solution can be significantly influenced by an external magnetic field, which alters the reaction rate and the final products by promoting the conversion between singlet and triplet radical pairs. acs.org

Table 2: Photochemical Properties and Tunability of Methoxyanthraquinones and Derivatives
Compound/SystemPhenomenonInfluencing FactorObserved Effect/OutcomeReference
This compound Photochemical SubstitutionReactant (Ammonia), Oxygen availabilityFormation of 2-aminoanthraquinone and 1-amino-2-methoxyanthraquinone; product ratio is tunable. researchgate.net
This compound PhosphorescenceMedium (Rigid ethanol glass at 77 K)Observation of phosphorescence (τp = 0.28 s), indicating efficient intersystem crossing. rsc.org
2-Substituted Anthraquinones Triplet State EnergySolvent PolarityRed shift in triplet absorption spectra with increasing polarity. researchgate.netrutgers.edu
Anthraquinone in SDS Micelles Photochemical Reaction PathwayExternal Magnetic FieldAlters reaction rate and final products by modulating singlet-triplet conversion of radical pairs. acs.org

Future Directions and Emerging Research Avenues for 2 Methoxyanthraquinone

Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives

The future of 2-methoxyanthraquinone chemistry is intrinsically linked to the innovation of synthetic methodologies that allow for the construction of complex, highly functionalized derivatives. Current research efforts are geared towards overcoming the limitations of traditional synthetic routes, aiming for greater efficiency, selectivity, and structural diversity.

One promising approach involves the metal-free synthesis of functionalized quinolines from derivatives that could be conceptually extended to this compound precursors. This strategy focuses on the functionalization of C(sp³)–H bonds and tandem cyclization, offering a mild and environmentally friendly route to novel heterocyclic systems fused to the anthraquinone (B42736) core. nih.gov Such methods avoid the need for transition metals, which can be both costly and toxic. The development of these strategies would enable the creation of a diverse library of this compound derivatives with potential applications in medicinal chemistry and materials science.

Another key area of development is the synthesis of highly functionalized anthraquinones bearing various substituents. For instance, the synthesis of 2,7-bis-substituted amido-anthraquinone analogues has been explored for their effects on cancer cell proliferation. researchgate.net Adapting these methodologies to start from this compound could lead to the creation of complex derivatives with enhanced biological activity or tailored material properties. The focus will be on developing robust and scalable synthetic protocols that allow for the introduction of a wide array of functional groups onto the this compound backbone.

The table below summarizes some emerging synthetic strategies that could be applied to the derivatization of this compound.

Synthetic StrategyKey FeaturesPotential Application for this compound
Metal-Free C-H FunctionalizationAvoids transition metal catalysts, environmentally friendly, mild reaction conditions.Synthesis of novel fused heterocyclic derivatives.
Tandem Cyclization ReactionsFormation of multiple bonds in a single synthetic operation, increases molecular complexity efficiently.Construction of complex polycyclic aromatic systems incorporating the this compound unit.
Multi-component ReactionsCombines three or more reactants in a single step, high atom economy and efficiency.Rapid generation of diverse libraries of this compound derivatives for screening.

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond established synthetic modifications, researchers are increasingly investigating the unconventional reactivity of anthraquinones to access novel molecular architectures. For this compound, this includes exploring its potential in photochemical reactions and cycloadditions.

The photochemical formation of quinone methide derivatives from anthrols has been investigated, a process that can be triggered by visible light. nih.gov This opens up possibilities for the light-induced generation of reactive intermediates from this compound derivatives, which could then be trapped with various nucleophiles to create complex molecules. Such photochemical strategies offer a high degree of spatial and temporal control over chemical reactions.

Cycloaddition reactions represent another fertile ground for exploring the unconventional reactivity of the anthraquinone scaffold. The Diels-Alder reaction, a type of (4+2) cycloaddition, is a powerful tool for the formation of six-membered rings. orientjchem.org Investigating the dienophilic or dienic character of this compound and its derivatives in such reactions could lead to the synthesis of intricate, three-dimensional structures that are not accessible through traditional methods. For example, o-benzoquinones have been shown to participate in diverse cycloaddition modes, acting as carbodienes, heterodienes, dienophiles, or heterodienophiles. ias.ac.in Exploring analogous reactivity for ortho-quinone derivatives of this compound could unlock new synthetic pathways.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of complex this compound derivatives and to gain a deeper understanding of their reaction mechanisms, the application of advanced in-situ spectroscopic techniques is becoming increasingly crucial. These techniques allow for the real-time monitoring of reacting systems without the need for sample extraction, providing invaluable kinetic and mechanistic data.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. youtube.comyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, researchers can obtain real-time information on reaction initiation, progression, and completion. youtube.com This technique is particularly useful for identifying transient intermediates and for optimizing reaction conditions to maximize yield and minimize by-product formation. nih.gov The application of in-situ FTIR would be highly beneficial in studying the kinetics of substitution reactions or the formation of complex derivatives of this compound. researchgate.net

The table below presents a selection of in-situ spectroscopic techniques and their potential applications in the study of this compound reactions.

In-Situ TechniqueInformation GainedPotential Application for this compound
FTIR SpectroscopyReal-time concentration profiles of reactants, intermediates, and products.Kinetic analysis of derivatization reactions, optimization of reaction conditions.
NMR SpectroscopyStructural elucidation of intermediates, determination of reaction pathways.Mechanistic studies of complex transformations, identification of unexpected products.
UV-Vis SpectroscopyMonitoring changes in electronic structure, tracking chromophoric species.Following the progress of reactions involving colored derivatives, studying photochemical processes.

Computational Predictions for Rational Design of Derivatives with Tailored Electronic and Photophysical Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for the rational design of novel this compound derivatives with specific electronic and photophysical properties. arxiv.org These theoretical methods allow for the prediction of molecular properties before embarking on potentially time-consuming and expensive synthetic work.

DFT calculations can be employed to investigate the electronic structure of this compound and its derivatives. clinicsearchonline.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the electronic absorption and emission properties of new molecules. researchgate.net This is particularly relevant for the design of novel dyes and pigments. Furthermore, theoretical studies can elucidate the impact of different substituents on the electronic properties, guiding the synthesis of derivatives with tailored characteristics. mdpi.com

Computational methods are also crucial for predicting the electrochemical behavior of this compound derivatives. The redox potentials of quinone derivatives can be calculated and correlated with experimental data, providing a powerful tool for the virtual screening of potential candidates for applications in organic electronics and energy storage. sdu.dknih.govsemanticscholar.org This computational pre-screening can significantly accelerate the discovery of new materials with optimal performance. For instance, the effect of various substituents on the redox potential of anthraquinone analogues has been systematically studied using DFT, providing guidelines for designing high-potential cathode materials for batteries. sdu.dk

Expanding Roles in Advanced Functional Materials and Molecular Devices

The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for a variety of advanced functional materials and molecular devices.

One area of significant potential is in the development of redox-active polymers for energy storage applications. uchicago.edu Anthraquinone moieties can be incorporated into polymer backbones to create materials capable of reversible two-electron redox reactions, making them suitable for use as electrode materials in batteries. skku.eduresearchgate.net The synthesis of redox-active polymers containing anthraquinone pendants has been reported, demonstrating their potential as anode materials for aqueous all-organic hybrid-flow batteries. researchgate.net By designing and synthesizing polymers incorporating this compound, it may be possible to fine-tune the redox properties and improve the performance and stability of these energy storage systems. uchicago.edu

Furthermore, the photophysical properties of anthraquinone derivatives are being explored for their use in dye-sensitized solar cells (DSSCs). theaic.orgnih.gov Although initial studies with some anthraquinone dyes have shown low performance, further research into the design of novel this compound-based sensitizers could lead to more efficient devices. researchgate.netdiva-portal.org DFT calculations can aid in the design of dyes with optimized electronic structures for efficient electron injection into the semiconductor material. researchgate.net

The development of molecular probes for sensing and imaging is another exciting application. The fluorescent properties of some anthraquinone derivatives can be modulated by their environment, making them suitable for use as sensors. For instance, a pH-sensitive fluorescent probe capable of imaging the cell nucleus and mitochondria has been developed. google.com By functionalizing this compound with appropriate recognition units, it may be possible to create novel molecular probes for various biological and environmental applications. rsc.org

Q & A

Q. What are the established methods for synthesizing 2-Methoxyanthraquinone in laboratory settings?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or methoxylation of anthraquinone derivatives. Key steps include:
  • Using anthraquinone precursors (e.g., 2-hydroxyanthraquinone) with methoxylating agents like dimethyl sulfate under controlled pH (8–10) and temperature (60–80°C) .
  • Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
  • Characterization via 1^1H/13^{13}C NMR to confirm methoxy group integration and absence of hydroxyl protons, supplemented by HPLC for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.3 ppm). 13^{13}C NMR confirms carbonyl (δ 180–185 ppm) and methoxy carbons (δ 55–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ at m/z 253.08 (calculated for C15_{15}H10_{10}O3_3). Fragmentation patterns distinguish positional isomers .
  • IR Spectroscopy : Absorbance at ~1670 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C stretch) confirms functional groups .

Q. What protocols are recommended for isolating this compound from natural sources, and how can purity be optimized?

  • Methodological Answer :
  • Extraction : Use Soxhlet extraction with dichloromethane/methanol (3:1) from plant materials (e.g., Morinda citrifolia stems). Centrifuge to remove particulates .
  • Isolation : Fractionate crude extract via vacuum liquid chromatography (VLC) with gradient elution. Target fractions are identified via TLC (Rf_f 0.5 in hexane:acetone 7:3) .
  • Purity Optimization : Recrystallize in ethanol or employ preparative HPLC (C18 column, acetonitrile/water mobile phase) to eliminate co-eluting anthraquinones .

Advanced Research Questions

Q. How can researchers design experiments to investigate the inhibitory effects of this compound on fungal pathogens, considering variables like concentration and exposure time?

  • Methodological Answer :
  • Experimental Design : Use a dose-response assay (e.g., microdilution method) with Candida albicans or Penicillium italicum. Test concentrations (0.1–100 μM) and exposure times (12–72 hours) .
  • Controls : Include positive controls (e.g., fluconazole) and vehicle controls (DMSO <1%). Measure inhibition zones or minimum inhibitory concentration (MIC) via OD600_{600} .
  • Data Analysis : Apply ANOVA to compare treatment groups and use Kaplan-Meier survival curves for time-dependent effects .

Q. What strategies can resolve discrepancies in reported biological activity data of this compound across different studies?

  • Methodological Answer :
  • Systematic Review : Conduct meta-analysis to identify confounding variables (e.g., purity, solvent effects, cell line variability) .
  • Replication Studies : Reproduce key experiments under standardized conditions (e.g., ATCC cell lines, controlled humidity/temperature) .
  • Advanced Analytics : Use LC-MS/MS to verify compound stability during assays and rule out degradation artifacts .

Q. How can computational chemistry approaches be integrated with experimental data to predict the reactivity of this compound in novel chemical reactions?

  • Methodological Answer :
  • Molecular Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity (e.g., bromination at C3 vs. C6) .
  • Docking Studies : Simulate interactions with biological targets (e.g., DNA topoisomerase II) using AutoDock Vina. Validate predictions via SPR binding assays .
  • Machine Learning : Train models on existing anthraquinone reaction datasets to forecast regioselectivity in methoxylation reactions .

Q. What experimental frameworks are suitable for studying the interaction between this compound and DNA, and how can binding affinity be quantified?

  • Methodological Answer :
  • Techniques :
  • UV-Vis Titration : Monitor hypochromicity at λmax_{\text{max}} (260 nm) to calculate binding constants (Ka_a) via Benesi-Hildebrand plots .
  • Fluorescence Quenching : Measure Stern-Volmer constants using ethidium bromide displacement assays .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .
  • Data Interpretation : Use Scatchard plots for cooperative binding analysis and molecular dynamics simulations to visualize intercalation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the estrogenic activity of this compound?

  • Methodological Answer :
  • Assay Standardization : Use ERα/ERβ reporter gene assays (e.g., luciferase-based) with consistent cell lines (e.g., MCF-7) and estrogen controls (17β-estradiol) .
  • Cross-Validation : Compare results across multiple models (in vitro, in vivo zebrafish assays) to rule out species-specific effects .
  • Metabolite Screening : Test if activity arises from metabolites (e.g., demethylated derivatives) using hepatic microsome incubations .

Methodological Considerations

  • Reproducibility : Document experimental protocols in detail (e.g., solvent batches, instrument calibration) per journal guidelines .
  • Ethical Compliance : Disclose biosafety measures (e.g., fume hood use, waste disposal) as per SDS guidelines .
  • Data Transparency : Share raw spectra, chromatograms, and statistical code in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.